molecular formula C14H18N2O6S2 B270609 N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine

Cat. No. B270609
M. Wt: 374.4 g/mol
InChI Key: JZJFUWJJEDHNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine, commonly known as DIMBOA-S-Met, is a secondary metabolite produced by plants in the Poaceae family. This compound has been found to possess various biological activities, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of DIMBOA-S-Met is not fully understood. However, it has been suggested that its biological activities are due to its ability to scavenge free radicals, inhibit pro-inflammatory cytokines, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DIMBOA-S-Met has been found to modulate various biochemical and physiological processes. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase-3 and -9.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIMBOA-S-Met in lab experiments is its ability to modulate various biological activities. Additionally, it has been shown to have low toxicity, making it a safe candidate for use in scientific research. However, one of the limitations of using DIMBOA-S-Met is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on DIMBOA-S-Met. One of the areas of interest is its potential use as a natural preservative in the food industry. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation, warrants further investigation.

Synthesis Methods

The synthesis of DIMBOA-S-Met involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with L-methionine to obtain DIMBOA-S-Met.

Scientific Research Applications

DIMBOA-S-Met has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.

properties

Product Name

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine

Molecular Formula

C14H18N2O6S2

Molecular Weight

374.4 g/mol

IUPAC Name

2-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C14H18N2O6S2/c1-8-13(17)15-11-7-9(3-4-12(11)22-8)24(20,21)16-10(14(18)19)5-6-23-2/h3-4,7-8,10,16H,5-6H2,1-2H3,(H,15,17)(H,18,19)

InChI Key

JZJFUWJJEDHNRG-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CCSC)C(=O)O

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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